CYP1A2 Counter-Screen Selectivity: 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one vs. Naphthalene Leads and N-Ethyl Analog
The unsubstituted parent compound (compound 12 in Lucas et al. 2008) exhibits a CYP1A2 IC50 of 30,600 nM (30.6 µM), representing >1000-fold selectivity over its CYP11B2 IC50 of 28 nM [1]. In contrast, the naphthalene-based leads I, II, and III—which share the 3-pyridyl pharmacophore—show CYP1A2 IC50 values of 41, 440, and 741 nM respectively, representing only 7- to 247-fold selectivity windows [1]. The N-ethyl derivative (1-ethyl-6-pyridin-3-yl-3,4-dihydroquinolin-2(1H)-one) further demonstrates how N-substitution degrades this advantage: its CYP1A2 IC50 drops to 3,480 nM (3.48 µM), a ~9-fold loss in selectivity margin [2]. This is attributed to the aromaticity reduction strategy employed in the dihydroquinolinone scaffold design, which was explicitly validated using compound 12 as the benchmark [1].
| Evidence Dimension | CYP1A2 IC50 (hepatic off-target liability) |
|---|---|
| Target Compound Data | 30,600 nM (30.6 µM); >1000-fold selectivity over CYP11B2 |
| Comparator Or Baseline | Lead I: 41 nM; Lead II: 440 nM; Lead III: 741 nM; N-Ethyl analog: 3,480 nM |
| Quantified Difference | 745-fold higher CYP1A2 IC50 vs. Lead I; 69-fold vs. Lead II; 41-fold vs. Lead III; 8.8-fold vs. N-ethyl analog |
| Conditions | Recombinant human CYP1A2 from baculovirus-infected insect microsomes (Supersomes); inhibitor concentration 2.0 µM; furafylline reference IC50 = 2.42 µM [1] |
Why This Matters
Low CYP1A2 inhibition directly translates to reduced risk of drug–drug interactions and hepatotoxicity, a critical differentiator when selecting a starting scaffold for lead optimization in polypharmacy cardiovascular patient populations.
- [1] Lucas S, Heim R, Ries C, Schewe KE, Birk B, Hartmann RW. In Vivo Active Aldosterone Synthase Inhibitors with Improved Selectivity: Lead Optimization Providing a Series of Pyridine Substituted 3,4-Dihydro-1H-quinolin-2-one Derivatives. J Med Chem. 2008;51(24):8077–8087. Table 2: Compound 12 CYP1A2 IC50 = 30.6 µM; Lead I IC50 = 41 nM, Lead II IC50 = 440 nM, Lead III IC50 = 741 nM. View Source
- [2] BindingDB Entry BDBM50273777. 1-Ethyl-6-pyridin-3-yl-3,4-dihydroquinolin-2(1H)-one. CYP1A2 IC50 = 3,480 nM (3.48 µM). CHEMBL457425. View Source
